molecular formula C13H9NOS B187126 1,2-Benzisothiazol-3(2H)-one, 2-phenyl- CAS No. 2527-03-9

1,2-Benzisothiazol-3(2H)-one, 2-phenyl-

Cat. No. B187126
CAS RN: 2527-03-9
M. Wt: 227.28 g/mol
InChI Key: KDMQSUUXKLZVNU-UHFFFAOYSA-N
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Description

Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . It is a colorless, slightly viscous liquid . Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .


Synthesis Analysis

Benzothiazoles are prepared by treatment of 2-mercaptoaniline with acid chlorides . The reaction involves the formation of a 5-membered 1,3-thiazole ring fused to a benzene ring .


Molecular Structure Analysis

The structure of benzothiazole consists of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .


Chemical Reactions Analysis

Benzothiazole can undergo various chemical reactions. For example, it can form complexes with many metals, usually acting as a bridging ligand with N-1 and N-3 as coordination atoms .


Physical And Chemical Properties Analysis

Benzothiazole is a white to light pink needle-shaped crystalline powder . It is slightly soluble in cold water and soluble in hot water, methanol, ethanol, ether, acetone, benzene, toluene, chloroform, and dimethylformamide .

Safety And Hazards

While specific safety and hazard information for “1,2-Benzisothiazol-3(2H)-one, 2-phenyl-” was not found, benzothiazole is generally considered harmful . It’s important to handle it with care and take necessary precautions .

Future Directions

Benzothiazole and its derivatives have numerous applications in dyes, drugs, and as accelerators for the sulfur vulcanization of rubber . They also have potential applications in nonlinear optics . A benzothiazole derivative is suggested as a dye for arsenic detection . These areas could be potential future directions for research and development.

properties

IUPAC Name

2-phenyl-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMQSUUXKLZVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179917
Record name 2-Phenyl-1,2-benzisothiazol-3-(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzisothiazol-3(2H)-one, 2-phenyl-

CAS RN

2527-03-9
Record name 2-Phenyl-1,2-benzisothiazol-3-(2H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002527039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenyl-1,2-benzisothiazol-3-(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-2,3-dihydro-1,2-benzothiazol-3-one
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